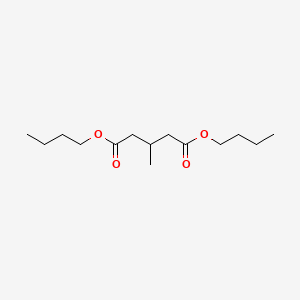
Dibutyl 3-methyphenanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 3-methyphenanedioate is an organic compound with the molecular formula C14H26O4 It is characterized by its ester functional groups and a phenanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 3-methyphenanedioate typically involves the esterification of 3-methyphenanedioic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-methyphenanedioic acid+2 butanolH2SO4Dibutyl 3-methyphenanedioate+water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using large reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess butanol and removal of water by distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 3-methyphenanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methyphenanedioic acid and butanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: 3-methyphenanedioic acid and butanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
Dibutyl 3-methyphenanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Dibutyl 3-methyphenanedioate exerts its effects depends on its interaction with specific molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: Similar ester structure but with a phthalate backbone.
Diethyl phthalate: Similar ester structure but with ethyl groups instead of butyl groups.
Dimethyl phthalate: Similar ester structure but with methyl groups instead of butyl groups.
Uniqueness
Dibutyl 3-methyphenanedioate is unique due to its specific phenanedioate backbone and the presence of butyl ester groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
56051-60-6 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
dibutyl 3-methylpentanedioate |
InChI |
InChI=1S/C14H26O4/c1-4-6-8-17-13(15)10-12(3)11-14(16)18-9-7-5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
RTHAXUPRXCUHAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(C)CC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)


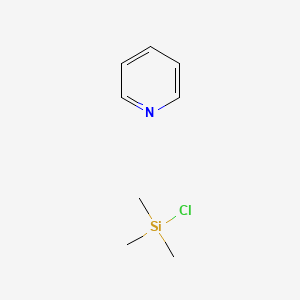
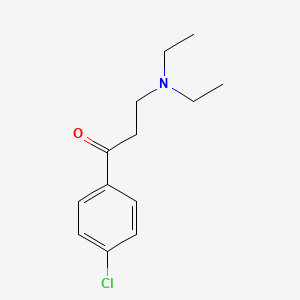
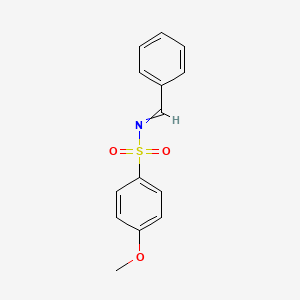
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)

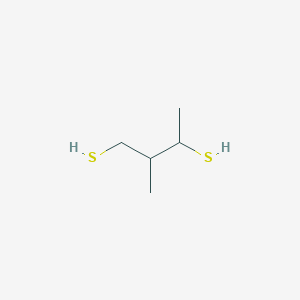
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
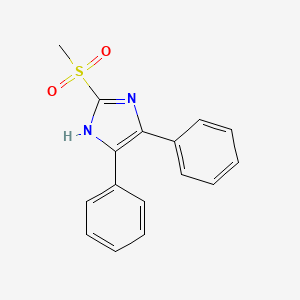
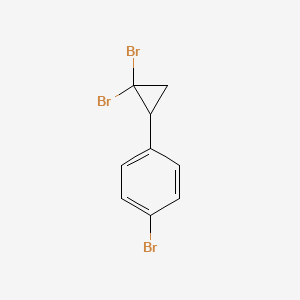
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

